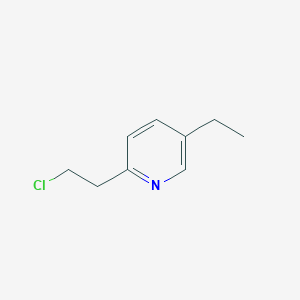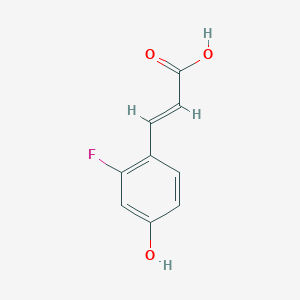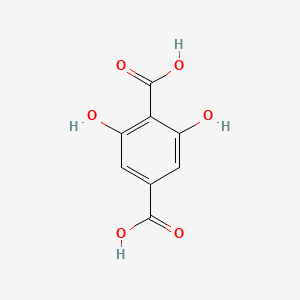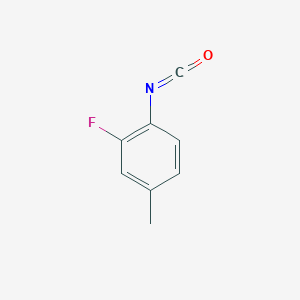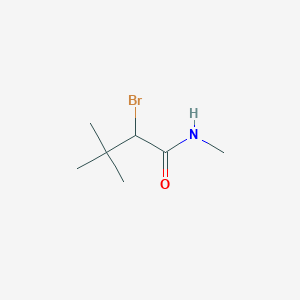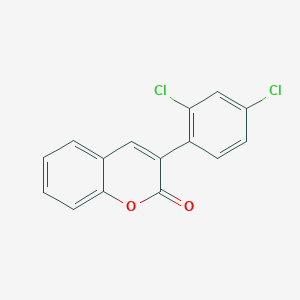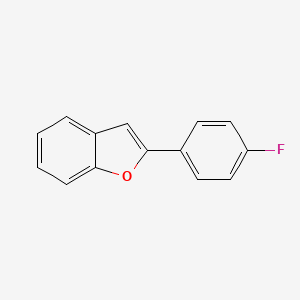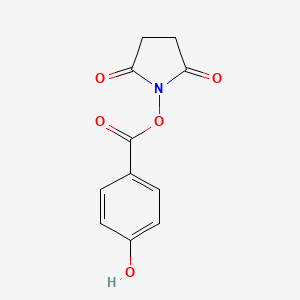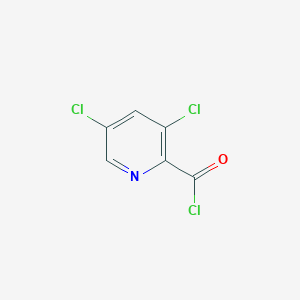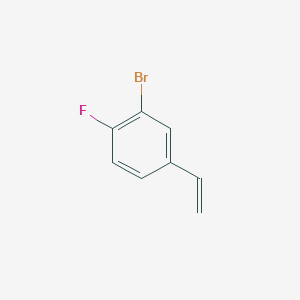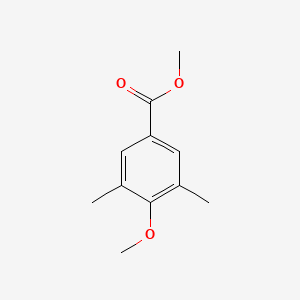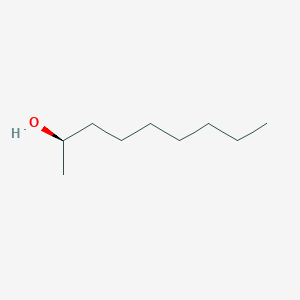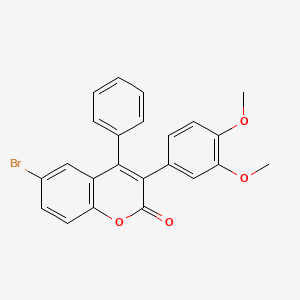
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one
Overview
Description
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one, also known as BDP, is a synthetic organic compound that belongs to the class of flavonoids. It has a unique chemical structure that makes it an attractive target for scientific research.
Mechanism Of Action
The mechanism of action of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes, receptors, and signaling pathways. 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and phosphodiesterase. It also modulates the activity of receptors, such as cannabinoid receptors and adenosine receptors. Furthermore, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been shown to regulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical And Physiological Effects
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation. Moreover, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one is stable and can be stored for long periods without degradation. However, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one also has some limitations. It is relatively insoluble in water, which makes it difficult to administer in vivo. Moreover, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has poor bioavailability, which limits its therapeutic potential.
Future Directions
There are several future directions for the scientific research of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one. First, further studies are needed to elucidate the mechanism of action of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one. Second, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one in vivo. Third, the potential therapeutic applications of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one in other diseases, such as diabetes and cardiovascular diseases, should be explored. Fourth, the development of novel analogs of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one with improved pharmacological properties should be pursued. Finally, the use of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one as a tool for chemical biology research should be further explored.
Conclusion
In conclusion, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one is a synthetic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. However, further studies are needed to fully understand the mechanism of action of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one and its potential therapeutic applications.
Scientific Research Applications
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGZIMRGVVCHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)OC2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



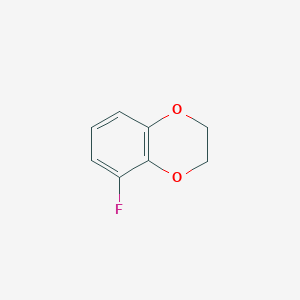
![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
